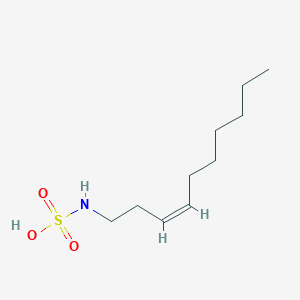

(3Z)-dec-3-en-1-ylsulfamic acid

描述

(3Z)-Dec-3-en-1-ylsulfamic acid is an aliphatic sulfamic acid derivative characterized by a 10-carbon chain (decene) with a Z-configured double bond at position 3 and a sulfamic acid (-NHSO₃H) functional group at position 1. Sulfamic acids are known for their strong acidity, water solubility, and versatility in medicinal and industrial applications, such as enzyme inhibition, corrosion inhibition, and catalysis . The Z-configuration of the double bond introduces stereochemical rigidity, which may influence molecular interactions in biological systems or material science applications. While specific data on this compound are sparse in the provided evidence, inferences can be drawn from structurally or functionally related compounds, such as sulfonamides, diketopiperazines, and Z-configured aliphatic molecules.

属性

分子式 |

C10H21NO3S |

|---|---|

分子量 |

235.35 g/mol |

IUPAC 名称 |

[(Z)-dec-3-enyl]sulfamic acid |

InChI |

InChI=1S/C10H21NO3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h7-8,11H,2-6,9-10H2,1H3,(H,12,13,14)/b8-7- |

InChI 键 |

WBTJXIONXAFNAJ-FPLPWBNLSA-N |

手性 SMILES |

CCCCCC/C=C\CCNS(=O)(=O)O |

规范 SMILES |

CCCCCCC=CCCNS(=O)(=O)O |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Comparisons

Sulfamic Acid vs. Sulfonamide Derivatives

Sulfamic acids differ from sulfonamides in their functional groups: sulfamic acids contain an -NHSO₃H group, whereas sulfonamides feature an -SO₂NH₂ moiety. This distinction impacts chemical properties:

- Acidity : Sulfamic acids (pKa ~1.0) are stronger acids than sulfonamides (pKa ~10–12), enhancing their solubility in aqueous environments .

- Biological Targets: Sulfonamides, such as benzenesulfonamide-linked triazoles (e.g., 6a–z), are well-documented carbonic anhydrase (CA) inhibitors due to their ability to bind zinc in CA active sites .

- Synthetic Routes: Sulfonamides are often synthesized via chlorosulfonic acid treatment of aromatic acids, followed by ammonolysis (e.g., 3-sulfamoylbenzoic acids in ) . Sulfamic acids, by contrast, are typically derived from amine sulfation or alkene sulfamation.

Z-Configuration in Bioactive Compounds

The (3Z) double bond in the target compound is stereochemically analogous to Z-configured bioactive molecules:

- Diketopiperazines : Compounds like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (IC₅₀ = 28.9 μM against H1N1) show that Z-configuration enhances antiviral activity by stabilizing planar conformations for target binding .

- Aldehydes: 3Z-nonenal, a bioflavor compound in algae, derives its Z-configuration via lipoxygenase pathways, suggesting enzymatic routes for similar alkenes in natural product biosynthesis .

Key Observations :

Sulfonamides vs. Sulfamic Acids : The aromatic sulfonamides in exhibit high CA inhibition due to their planar structures, while the aliphatic sulfamic acid may favor interactions with hydrophobic enzyme pockets via its decene chain.

Z-Configuration : The Z-geometry in diketopiperazines and aldehydes correlates with bioactivity, suggesting similar stereochemical advantages for the target compound in ligand-receptor interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。